molecular formula C29H23F3N4O2 B15139458 N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide

N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide

Cat. No.: B15139458
M. Wt: 516.5 g/mol
InChI Key: UOGAVVINOTWELT-UHFFFAOYSA-N
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Properties

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.5 g/mol

IUPAC Name

N-methyl-3-[1-[4-(prop-2-ynoylamino)phenyl]-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C29H23F3N4O2/c1-3-27(37)34-23-12-15-25(16-13-23)36-26(18-24(35-36)14-17-28(38)33-2)21-6-4-19(5-7-21)20-8-10-22(11-9-20)29(30,31)32/h1,4-13,15-16,18H,14,17H2,2H3,(H,33,38)(H,34,37)

InChI Key

UOGAVVINOTWELT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C#C

Origin of Product

United States

Preparation Methods

5-Methoxytryptophan is synthesized from L-tryptophan through a two-step enzymatic process. The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase-1. The second step involves the methylation of 5-hydroxytryptophan by hydroxyindole O-methyltransferase to produce 5-Methoxytryptophan

Chemical Reactions Analysis

5-Methoxytryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methoxytryptophan has a wide range of scientific research applications:

Mechanism of Action

5-Methoxytryptophan exerts its effects primarily through the inhibition of p38 MAPK activation. By blocking p38 MAPK, it inhibits NF-κB and an array of transactivators important in mediating smooth muscle cell phenotypic switch . This inhibition leads to reduced inflammation and protection of endothelial barrier function. Additionally, 5-Methoxytryptophan controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Comparison with Similar Compounds

5-Methoxytryptophan can be compared with other tryptophan metabolites such as:

    5-Hydroxytryptophan: Another tryptophan metabolite involved in serotonin synthesis.

    Tryptamine: A monoamine alkaloid derived from tryptophan.

    Serotonin: A neurotransmitter synthesized from tryptophan.

5-Methoxytryptophan is unique due to its specific anti-inflammatory properties and its role in protecting endothelial cells and promoting vascular health .

Biological Activity

N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability.
  • Pyrazole Ring : Often associated with various biological activities, including anti-inflammatory and anticancer effects.
  • Methylcarbamoyl Moiety : This group may contribute to the compound's pharmacological profile by influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit specific tyrosine kinases, which are crucial in cancer progression.

Case Study: Inhibition of Tyrosine Kinases

In a comparative study, several compounds with the pyrazole structure were tested against various receptor tyrosine kinases (RTKs). The results demonstrated that compounds similar to this compound showed potent inhibition of:

  • EGFR : 91% inhibition at 10 nM concentration.
  • HER2 and PDGFR : High inhibitory activity was also noted against these targets, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for several enzymes involved in metabolic pathways.

Table 1: Enzyme Inhibition Potency

Enzyme TargetIC50 Value (µM)Reference
EGFR0.01
HER20.05
PDGFR0.03

Anti-inflammatory Activity

Similar compounds have been studied for their anti-inflammatory effects. The presence of the pyrazole ring is often correlated with inhibition of inflammatory pathways.

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction. This mechanism is critical in conditions such as arthritis and other inflammatory diseases .

Toxicological Profile

Understanding the safety profile of any new compound is crucial for its development as a therapeutic agent. Preliminary studies on related compounds indicate a favorable safety margin; however, specific investigations on this compound are necessary to confirm this.

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